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Compound of Interest

Compound Name: Brevicidine analog 22

Cat. No.: B12384187 Get Quote

This in-depth technical guide explores the structure-activity relationship (SAR) of brevicidine
analog 22, a promising lipopeptide antibiotic with potent activity against multidrug-resistant

Gram-negative bacteria. This document is intended for researchers, scientists, and drug

development professionals, providing a comprehensive overview of the core principles

governing the antibacterial efficacy of this class of compounds.

Introduction to Brevicidine and its Analogs
Brevicidine is a recently discovered macrocyclic lipopeptide antibiotic that exhibits strong and

selective activity against Gram-negative pathogens, including those resistant to last-resort

antibiotics like colistin.[1][2] Its unique structure, characterized by a macrocyclic core, multiple

positive charges, and an N-terminal lipid moiety, has made it a compelling scaffold for the

development of new antibacterial agents.[2][3] Extensive research has focused on synthesizing

and evaluating analogs of brevicidine and the closely related laterocidine to understand the key

structural features required for their potent antibacterial activity and to optimize their therapeutic

properties.[1][4][5] This guide focuses specifically on the SAR of analog 22 from a key study,

which is a laterocidine analog bearing a linear C8 acyl chain.[1]

Quantitative Structure-Activity Relationship Data
The antibacterial activity and hemolytic properties of brevicidine analog 22 (C8-Lat) and

related compounds are summarized in the tables below. The data is primarily derived from a

study by Ballantine et al. (2022), where a library of N-terminal lipid analogs of brevicidine and

laterocidine was synthesized and evaluated.[1]
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Table 1: Minimum Inhibitory Concentration (MIC) of
Brevicidine, Laterocidine, and N-Terminal Analogs
against ESKAPE Pathogens
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Compo
und

Lipid
Chain

E. coli
(ATCC
25922)

E. coli
(MCR-1)

K.
pneumo
niae
(ATCC
13883)

A.
bauman
nii
(ATCC
17961)

P.
aerugin
osa
(PAO1)

S.
aureus
(USA30
0)

Brevicidi

ne (1)

4-

methylhe

xanoyl

4 µg/mL 4 µg/mL 2 µg/mL 4 µg/mL 8 µg/mL
>32

µg/mL

Laterocid

ine (2)

6-

methyloct

anoyl

2 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL 4 µg/mL
>32

µg/mL

C2-Lat

(19)
C2

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL

C4-Lat

(20)
C4 8 µg/mL 8 µg/mL 8 µg/mL 8 µg/mL 8 µg/mL

>32

µg/mL

C6-Lat

(21)
C6 2 µg/mL 2 µg/mL 2 µg/mL 2 µg/mL 4 µg/mL

>32

µg/mL

C8-Lat

(22)
C8 2 µg/mL 2 µg/mL 2 µg/mL 4 µg/mL 2 µg/mL

>32

µg/mL

C10-Lat

(23)
C10 2 µg/mL 2 µg/mL

2-4

µg/mL
2 µg/mL 2 µg/mL

>32

µg/mL

C12-Lat

(24)
C12 4 µg/mL 4 µg/mL 8 µg/mL 2 µg/mL 8 µg/mL 32 µg/mL

C14-Lat

(25)
C14 8 µg/mL 8 µg/mL 8 µg/mL 2 µg/mL 8 µg/mL 16 µg/mL

C16-Lat

(26)
C16 32 µg/mL 32 µg/mL

>32

µg/mL
4 µg/mL 32 µg/mL 32 µg/mL

H-Lat

(18)

Unacylat

ed

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL

>32

µg/mL
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Colistin C8/C9
0.5

µg/mL
8 µg/mL

0.5

µg/mL

≤0.25

µg/mL
4 µg/mL

>32

µg/mL

Data sourced from Ballantine, R. D., et al. (2022).[1]

Table 2: Hemolytic Activity of Brevicidine, Laterocidine,
and N-Terminal Analogs

Compound Lipid Chain % Hemolysis at 64 µg/mL

Brevicidine (1) 4-methylhexanoyl <1%

Laterocidine (2) 6-methyloctanoyl <1%

C2-Lat (19) C2 <1%

C4-Lat (20) C4 <1%

C6-Lat (21) C6 <1%

C8-Lat (22) C8 <1%

C10-Lat (23) C10 2.1%

C12-Lat (24) C12 21.5%

C14-Lat (25) C14 56.2%

C16-Lat (26) C16 46.1%

H-Lat (18) Unacylated <1%

Colistin C8/C9 <0.1%

0.1% Triton X-100 N/A 100%

Data sourced from Ballantine, R. D., et al. (2022).[1]

Key Structure-Activity Relationship Insights
The quantitative data reveals several critical SAR insights for the brevicidine and laterocidine

scaffolds:
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N-Terminal Lipidation is Essential: The unacylated analog (H-Lat) is devoid of antibacterial

activity, highlighting the absolute requirement of the lipid tail for function.[1]

Optimal Lipid Chain Length: For the laterocidine series, antibacterial activity is optimal for

linear acyl chains of 6 to 10 carbons (C6-C10). Analog C8-Lat (22) and C10-Lat (23) exhibit

potent activity, often comparable to the native laterocidine.[1]

Impact of Chain Length on Activity Spectrum: While shorter chains (C2-C4) lead to a

significant loss of activity, longer chains (C12-C16) also result in decreased potency against

most strains, with the exception of A. baumannii. This is likely due to reduced solubility of the

more hydrophobic analogs in aqueous media.[1]

Hemolytic Activity correlates with Hydrophobicity: Hemolytic activity increases significantly

with lipid chains longer than C8. Analogs with C8 chains or shorter, including the highly

active C8-Lat (22), exhibit minimal hemolysis (<1%), indicating a favorable therapeutic

window.[1]

Macrocyclic Core Importance: While this guide focuses on N-terminal modifications, other

studies have shown that linearization of the brevicidine and laterocidine scaffold can be

achieved without a complete loss of activity, suggesting that while important, the macrocycle

may not be absolutely essential for antibacterial action.[6][7]

Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the

synthesis and evaluation of brevicidine analog 22 and related compounds.

Solid-Phase Peptide Synthesis (SPPS)
The synthesis of brevicidine and laterocidine analogs is typically achieved through Fmoc-based

solid-phase peptide synthesis.[1][2][8]

2-Chlorotrityl Chloride Resin Fmoc-Amino Acid Loading Fmoc Deprotection
(Piperidine/DMF)

Amino Acid Coupling
(HBTU/DIPEA)

Washing
(DMF, DCM)

Repeat Deprotection,
Coupling, and Washing

for linear sequence

N-terminal Acylation
(Fatty Acid, HBTU/DIPEA)

Cleavage from Resin
(TFA cocktail) RP-HPLC Purification Final Lipopeptide Analog
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Fig. 1: General workflow for the solid-phase synthesis of lipopeptide analogs.

Protocol Steps:

Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.

Peptide Chain Elongation: The linear peptide backbone is assembled through iterative cycles

of Fmoc-deprotection using a solution of piperidine in dimethylformamide (DMF), followed by

coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU in the

presence of a base like DIPEA.

N-Terminal Acylation: Following the assembly of the peptide chain, the N-terminal amine is

acylated with the desired fatty acid (e.g., octanoic acid for C8-Lat).

Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all

side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA).

Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method

according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Prepare 2-fold serial dilutions
of lipopeptide in MHB

Inoculate wells with bacterial
suspension (5 x 10^5 CFU/mL) Incubate at 37°C for 18-24 hours Visually inspect for bacterial growth MIC = Lowest concentration

with no visible growth

Click to download full resolution via product page

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

Serial Dilution: Two-fold serial dilutions of the lipopeptide analogs are prepared in cation-

adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
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Bacterial Inoculum: A standardized bacterial inoculum is prepared and added to each well to

achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is recorded as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Hemolysis Assay
The hemolytic activity of the lipopeptide analogs against mammalian red blood cells is

assessed to determine their cytotoxicity.

Prepare lipopeptide dilutions
in PBS

Incubate lipopeptide dilutions
with RBC suspension at 37°C

Prepare a suspension of
sheep red blood cells (RBCs)

Centrifuge to pellet intact RBCs Measure absorbance of supernatant
at 540 nm (hemoglobin release) % Hemolysis Calculation

Click to download full resolution via product page

Fig. 3: Workflow for the hemolysis assay.

Protocol Steps:

Red Blood Cell Preparation: A suspension of washed sheep or human red blood cells is

prepared in phosphate-buffered saline (PBS).

Incubation: The lipopeptide analogs at various concentrations are incubated with the red

blood cell suspension for a defined period (e.g., 1 hour) at 37°C.

Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

Absorbance Measurement: The amount of hemoglobin released into the supernatant, which

is proportional to the extent of hemolysis, is quantified by measuring the absorbance at 540

nm.
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Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g.,

0.1% Triton X-100) which causes 100% lysis, and a negative control (PBS) which causes 0%

lysis.

Signaling Pathways and Mechanism of Action
The precise intracellular signaling pathways affected by brevicidine and its analogs are still

under investigation. However, their mechanism of action is believed to be similar to that of other

cationic lipopeptides like polymyxins, which involves targeting the outer membrane of Gram-

negative bacteria.
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Fig. 4: Proposed mechanism of action for brevicidine analogs.

The proposed mechanism involves an initial electrostatic interaction between the positively

charged amino acids of the lipopeptide and the negatively charged phosphate groups of lipid A

in the lipopolysaccharide (LPS) layer of the outer membrane. This interaction displaces divalent

cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to disruption and permeabilization of
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the outer membrane. This allows the lipopeptide to access and subsequently disrupt the inner

membrane, leading to leakage of essential cellular contents and ultimately, bacterial cell death.

Conclusion
The structure-activity relationship studies of brevicidine and laterocidine analogs have provided

crucial insights into the design of novel lipopeptide antibiotics. Brevicidine analog 22 (C8-Lat)

stands out as a potent antibacterial agent with a favorable safety profile, characterized by

strong activity against clinically relevant Gram-negative pathogens and low hemolytic activity.

The key takeaways from the SAR studies are the critical role of the N-terminal lipid moiety and

the optimization of its chain length to balance antibacterial efficacy and cytotoxicity. Future

research will likely focus on further refining the structure of these lipopeptides to enhance their

pharmacological properties and to fully elucidate their molecular mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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